molecular formula C22H22N4O3 B6555983 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1239514-05-6

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B6555983
CAS RN: 1239514-05-6
M. Wt: 390.4 g/mol
InChI Key: QDBJDAHNPZMJAB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and two phenyl rings. The pyrazole ring is a five-membered ring with two nitrogen atoms. The oxadiazole ring is also a five-membered ring but it contains three nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The pyrazole and oxadiazole rings are likely to be planar due to the presence of conjugated pi electrons. The phenyl rings may rotate freely around their single bonds, allowing the molecule to adopt various conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings in this compound suggests that it is likely to be relatively non-polar and therefore poorly soluble in water .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-28-19-9-8-15(11-20(19)27-4)21-23-22(29-26-21)18-12-17(24-25-18)16-10-13(2)6-7-14(16)3/h6-12H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBJDAHNPZMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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